N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
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Overview
Description
N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide is an organic compound that features a benzamide core with a benzyl group and a 3,5-dimethyl-1,2-oxazol-4-yl moiety
Mechanism of Action
Target of Action
The primary target of N-benzyl-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is BRD4 , a protein that plays a crucial role in cellular processes .
Mode of Action
N-benzyl-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide interacts with BRD4, inhibiting its activity. This interaction results in changes at the cellular level, potentially interfering with cellular DNA damage repair mechanisms .
Biochemical Pathways
It’s known that the compound’s interaction with brd4 can influence various cellular processes .
Result of Action
The molecular and cellular effects of N-benzyl-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide’s action are complex and multifaceted. By inhibiting BRD4, the compound can influence a range of cellular processes, potentially leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide typically involves the following steps:
Formation of the Oxazole Ring: The 3,5-dimethyl-1,2-oxazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-nitrobenzaldehyde and an amine.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms, particularly those involving benzamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzamide
- N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)ethoxy]benzamide
Uniqueness
N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxazole ring and the benzyl group can enhance its interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-19(15(2)25-22-14)13-24-18-10-6-9-17(11-18)20(23)21-12-16-7-4-3-5-8-16/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDIHHNEUIDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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